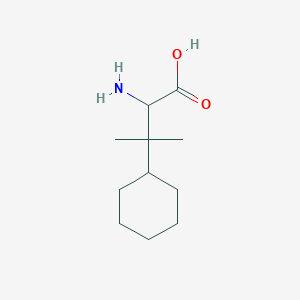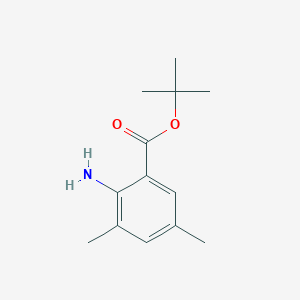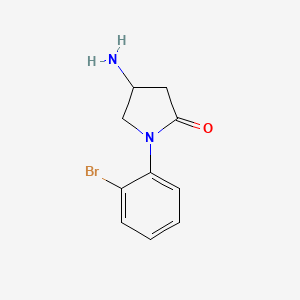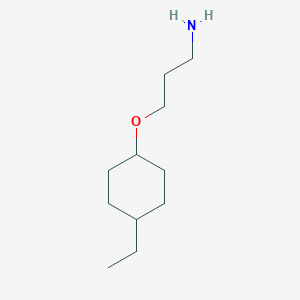![molecular formula C7H13BN2O2 B13559574 [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a 2-methylpropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the pyrazole ring adds further chemical diversity and potential biological activity to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often include the use of ethanol as a solvent and glacial acetic acid as a catalyst .
Industrial Production Methods
Industrial production methods for boronic acids, including [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid, often involve large-scale Suzuki-Miyaura coupling reactions. These methods utilize palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions . The scalability of these reactions makes them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can undergo reduction to form pyrazolines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and organohalides for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Pyrazolines.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds and other structures .
Biology and Medicine
The pyrazole ring in this compound imparts potential biological activity. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . This compound may be explored for similar applications in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in forming stable carbon-carbon bonds makes it suitable for manufacturing polymers, agrochemicals, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid involves its ability to participate in various chemical reactions. In biological systems, the pyrazole ring can interact with molecular targets such as enzymes and receptors, potentially modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
[2-methylpropyl]boronic acid: Similar boronic acid group but lacks the pyrazole ring.
1H-pyrazol-3-ylboronic acid: Similar pyrazole ring but lacks the 2-methylpropyl group.
3-pyrazolines: Reduced form of pyrazoles with similar biological activities.
Uniqueness
The uniqueness of [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid lies in its combination of the pyrazole ring and the boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and imparts potential biological activity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C7H13BN2O2 |
|---|---|
Peso molecular |
168.00 g/mol |
Nombre IUPAC |
[1-(2-methylpropyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-6(2)5-10-4-3-7(9-10)8(11)12/h3-4,6,11-12H,5H2,1-2H3 |
Clave InChI |
HIXBIQLVNVMINB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NN(C=C1)CC(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13559491.png)

![tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13559505.png)




![Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate](/img/structure/B13559529.png)



![Imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13559554.png)
![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13559558.png)

